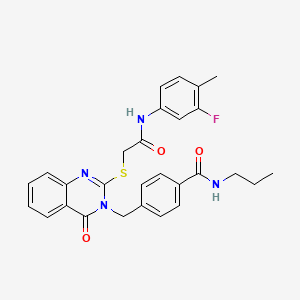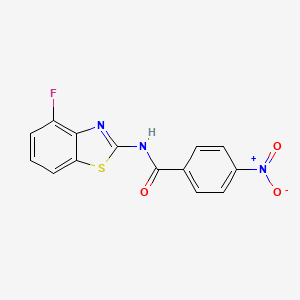![molecular formula C22H22N4O2S B2556719 2-(4-methoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide CAS No. 894025-34-4](/img/structure/B2556719.png)
2-(4-methoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-methoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . Triazole compounds are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Wissenschaftliche Forschungsanwendungen
Biological Features of 1,2,4-Triazole Derivatives
The compound "2-(4-methoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide" is related to the family of 1,2,4-triazole derivatives, which are recognized for their diverse biological activities. Research has emphasized the synthesis of biologically active derivatives among 1,2,4-triazoles due to their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The synthesis and characterization of these compounds, including the specific compound , involve exploring various chemical modeling techniques to enhance their biological activity. This research path offers promising directions for scientific inquiry, focusing on chemical modeling and the utilization of derivatives for potential therapeutic applications (Ohloblina, 2022).
Exploration of Heterocyclic Compounds in Drug Design
Heterocyclic compounds, particularly those featuring triazole and thiadiazole rings, have garnered interest for their extensive biological activities. These activities range from antimicrobial to anticancer effects, highlighting the potential of these compounds in drug design and therapeutic applications. The synthesis of new derivatives, including the exploration of 1,2,4-triazole derivatives, allows for the creation of molecules with significant therapeutic potential. Research in this area aims to develop compounds with enhanced biological activities and optimal drug-like characteristics through structural modification and analysis (Koval et al., 2022).
Synthetic and Biological Perspectives of Triazole Derivatives
The synthesis and biological evaluation of triazole derivatives have been a focal point of pharmaceutical research, given their broad spectrum of biological activities. The development of new chemical entities within this class, alongside the evaluation of their potential therapeutic uses, underscores the importance of triazole derivatives in modern medicinal chemistry. This includes the investigation into compounds such as "2-(4-methoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide" for their potential applications in treating various diseases. The research indicates a continuous interest in these compounds for their diverse therapeutic properties and roles in addressing health concerns (Ferreira et al., 2013).
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-15-4-3-5-17(12-15)21-24-22-26(25-21)18(14-29-22)10-11-23-20(27)13-16-6-8-19(28-2)9-7-16/h3-9,12,14H,10-11,13H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFOFLPAIPVDFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2556638.png)

![N-(propan-2-yl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B2556645.png)
![3-benzyl-8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2556646.png)
![5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2556647.png)
![N-(2,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2556649.png)

![2-[(2,2-Difluoroethyl)(methyl)amino]acetonitrile](/img/structure/B2556652.png)
![8-Bromoimidazo[1,2-a]pyridin-2-amine HCl](/img/structure/B2556654.png)

![1-(2,2-Difluoroethyl)-3-[(2-ethylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2556656.png)

